5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .
Mode of Action
Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.
Result of Action
Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.
Action Environment
It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.
Properties
IUPAC Name |
5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNURLUEDZPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326211 | |
Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103418-56-0 | |
Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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